Luteolin is classified as a flavonoid, specifically a flavone, which is characterized by a 15-carbon skeleton consisting of two aromatic rings (A and B) and a heterocyclic ring (C) containing an oxygen atom. It is widely found in various plants, including fruits, vegetables, and medicinal herbs. Common sources include:
Luteolin is known for its antioxidant properties and potential health benefits, including anti-inflammatory and anticancer effects.
The synthesis of luteolin can be approached through several methods. Notably, recent studies have focused on modifying luteolin to enhance its bioactivity. One method involves the acylation of luteolin derivatives:
These synthetic routes allow for the generation of various luteolin derivatives with potentially enhanced pharmacological properties.
The molecular structure of luteolin can be described by its chemical formula and a molecular weight of approximately 286.24 g/mol. The structure features:
The crystal structure of luteolin has been studied using X-ray crystallography, revealing hydrogen bonding patterns that contribute to its biological activity .
Luteolin participates in various chemical reactions due to its reactive hydroxyl groups:
These reactions highlight the versatility of luteolin as a compound that can be modified for various applications.
Luteolin exerts its biological effects through multiple mechanisms:
These mechanisms underline the potential therapeutic applications of luteolin in treating inflammatory diseases and cancers.
Luteolin exhibits several notable physical and chemical properties:
Additionally, luteolin's thermal stability is significant; it degrades at temperatures above °C . These properties are essential for understanding its behavior in biological systems and during processing.
Luteolin has numerous scientific applications:
Luteolin (3′,4′,5,7-tetrahydroxyflavone) exerts chemopreventive effects by targeting multiple oncogenic signaling pathways. Its polyhydroxylated structure enables interactions with key cellular proteins, modulating apoptosis, proliferation, and metastasis.
Luteolin triggers mitochondrial-mediated apoptosis by upregulating pro-apoptotic BAX protein expression while downregulating anti-apoptotic Bcl-2. This imbalance disrupts mitochondrial membrane potential, promoting cytochrome c release and subsequent activation of caspase-9 and caspase-3. In lung cancer models, luteolin treatment increased caspase-3 activity by >3-fold and induced PARP cleavage, confirming irreversible commitment to apoptotic cell death [1] [9]. The compound also enhances p53 phosphorylation, stabilizing this tumor suppressor and activating downstream pro-apoptotic genes [1].
Table 1: Luteolin-Induced Apoptotic Markers in Cancer Models
Cancer Type | BAX Upregulation | Caspase-3 Activation | Bcl-2 Downregulation | Experimental Model |
---|---|---|---|---|
Non-small cell lung | 2.8-fold | 3.1-fold | 67% reduction | H1299 cells [9] |
Colorectal | 2.1-fold | 2.5-fold | 58% reduction | HT-29 cells [1] |
Breast | 3.3-fold | 3.6-fold | 72% reduction | MDA-MB-231 cells [1] |
Pancreatic | 2.5-fold | 2.9-fold | 61% reduction | PANC-1 cells [5] |
Luteolin inhibits the PI3K/Akt/mTOR axis, a critical driver of cancer cell survival and proliferation. By binding to ATP-binding sites, luteolin reduces phosphorylation of PI3K (Tyr458), Akt (Thr308), and mTOR (Ser2448). In NSCLC cells, luteolin (20 μM) decreased p-Akt levels by 75% and suppressed downstream p70S6K phosphorylation, arresting cells at G1/S phase [9]. This pathway modulation also enhances chemosensitivity; luteolin synergizes with cisplatin by further suppressing p-EGFR and p-STAT3, overcoming drug resistance mechanisms [1] [10].
Table 2: Effects of Luteolin on PI3K/Akt/mTOR Pathway Components
Pathway Component | Phosphorylation Change | Downstream Effects | Experimental Context |
---|---|---|---|
PI3K (Tyr458) | ↓ 68% | Reduced membrane localization | A549 cells [9] |
Akt (Thr308) | ↓ 72% | FOXO1 activation, cell cycle arrest | H1299 xenografts [9] |
mTOR (Ser2448) | ↓ 65% | Inhibition of p70S6K and 4EBP1 | Breast cancer models [10] |
PDK1 (Ser241) | ↓ 59% | Impaired Akt membrane recruitment | Pancreatic cancer [5] |
Luteolin reverses EMT by upregulating epithelial markers (E-cadherin) and downregulating mesenchymal markers (vimentin, N-cadherin, Snail). In NSCLC, luteolin (30 μM) suppressed WDR72, a metastasis-promoting protein, reducing tumor invasion by 80% in transwell assays. Mechanistically, WDR72 inhibition blocked AKT-driven EMT transcription factors, with Twist1 expression decreasing by 4.2-fold [9]. Luteolin also restores cell adhesion by enhancing β-catenin membrane localization, preventing nuclear translocation that activates pro-EMT genes like MMP-9 [5].
Luteolin disrupts angiogenesis by targeting VEGF signaling at multiple levels: (1) Suppressing HIF-1α-mediated VEGF transcription under hypoxia; (2) Blocking VEGFR2 autophosphorylation (Tyr1175); and (3) Inhibiting VEGF-induced PI3K/Akt activation in endothelial cells. In chick chorioallantoic membrane (CAM) assays, luteolin (10–40 μM) reduced neovascularization by 60–90%, outperforming lupeol and lectin [7]. It also blocked Gas6/Axl-induced angiogenesis by disrupting Axl receptor dimerization and subsequent PI3K recruitment, preventing endothelial cell proliferation and tube formation [3].
Table 3: Luteolin's Anti-Angiogenic Actions Across Experimental Models
Angiogenesis Process | Luteolin Effect | Molecular Targets | Model |
---|---|---|---|
Endothelial proliferation | ↓ 70% at 20 μM | p-VEGFR2 ↓, cyclin B1 ↓ | HMEC-1 cells [3] |
Tube formation | Complete inhibition at 40 μM | MMP-2/9 ↓, TIMP-1 ↑ | Aortic ring assay [3] |
Pericyte recruitment | ↓ 85% vessel coverage | PDGFR-β phosphorylation ↓ | HBVPs coculture [3] |
VEGF secretion | ↓ 64% in choroidal melanoma cells | HIF-1α degradation ↑ | C918 cells [10] |
Luteolin inhibits NLRP3 inflammasome assembly by blocking ASC oligomerization and speck formation. In adipose tissue macrophages from obese mice, luteolin (5–20 μM) reduced IL-1β secretion by 50–75% and caspase-1 activation by 40–80% [4]. This occurs through dual mechanisms: (1) Downregulating NF-κB-mediated priming of NLRP3 and pro-IL-1β; and (2) Directly preventing ASC polymerization induced by ATP, silica, or nigericin [4] [8]. In tumor microenvironments, this suppression reduces IL-18-driven angiogenesis and reverses T-cell exhaustion by decreasing PD-1 expression on CD8+ T cells [8].
Key Compounds Mentioned
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 387825-07-2
CAS No.: